![molecular formula C11H17N3O B1371137 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol CAS No. 1156655-59-2](/img/structure/B1371137.png)
1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol
Overview
Description
This compound, also known as KW-6002 or istradefylline, belongs to the class of organic compounds known as phenylpiperidines . It has a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine bound to a pyridine group . The piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol .Scientific Research Applications
Synthesis Methodologies
Synthesis Techniques : 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol and its derivatives are synthesized using various chemical reactions. For instance, 3-(Pyrrolidin-1-yl)piperidine, a similar compound, is synthesized through catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with dimethoxytetrahydrofuran (Smaliy et al., 2011).
Intermediate in Drug Synthesis : It is used as an intermediate in the synthesis of lafutidine, an antiulcer drug. The process involves chlorination and condensation reactions starting from 2-amino-4-methylpyridine (Shen Li, 2012).
Biological and Medicinal Applications
Antibacterial Properties : Compounds derived from this molecule have been shown to possess antibacterial activities. For example, 1-aminomethyl derivatives of certain compounds, when screened, exhibited significant antibacterial effects (Pitucha et al., 2005).
Anticonvulsant Properties : The structural and electronic properties of anticonvulsant drugs, including compounds structurally similar to 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol, have been analyzed. These compounds show potential as anticonvulsant drugs (Georges et al., 1989).
Cancer Treatment Potential : Its derivatives have shown promise in cancer treatment. For instance, compounds with the piperidine structure have been evaluated for their anti-angiogenic properties and DNA cleavage abilities, indicating potential as anticancer agents (Kambappa et al., 2017).
Mycobacterium tuberculosis Inhibition : Thiazole-aminopiperidine hybrid analogues, which include structures similar to 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol, have been synthesized and shown to inhibit Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Jeankumar et al., 2013).
Electrochemical Studies : Electrochemical behavior studies of compounds structurally related to 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol can provide insights into their potential applications in the field of electrochemistry (Hagen et al., 1987).
Synthetic Chemistry : The molecule serves as a building block in synthetic chemistry, enabling the creation of various complex compounds with potential pharmaceutical applications (Wu Feng, 2011).
properties
IUPAC Name |
1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXLWZWWAALYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
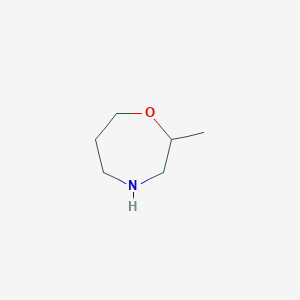
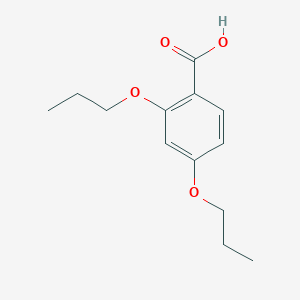
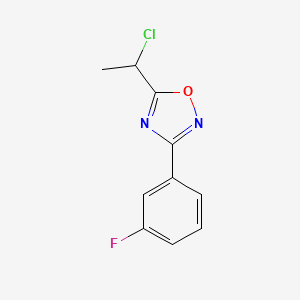

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
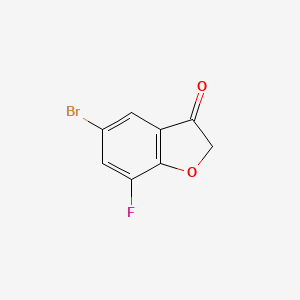
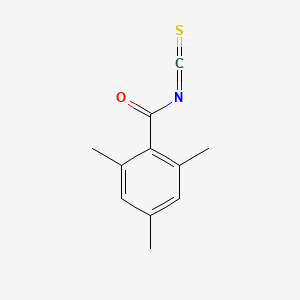
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
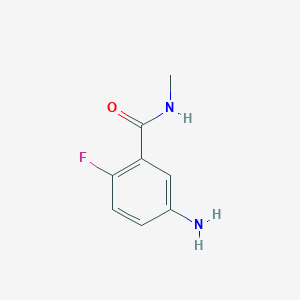
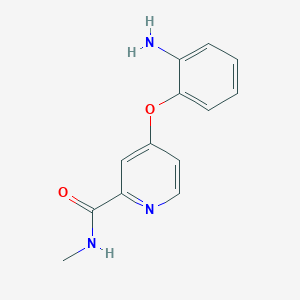
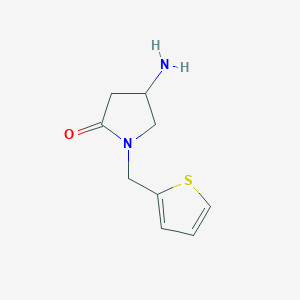
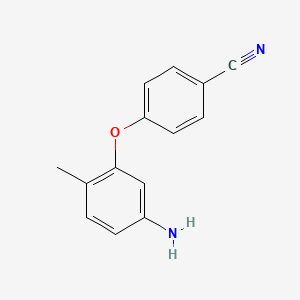
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)